molecular formula C21H17N7O4S B14007879 4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide CAS No. 78503-87-4

4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide

Cat. No.: B14007879
CAS No.: 78503-87-4
M. Wt: 463.5 g/mol
InChI Key: QTEULSNJILANLC-UHFFFAOYSA-N
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Description

BENZENESULFONAMIDE,4-[2-[4,5-DIHYDRO-3-METHYL-5-OXO-1-(4-PYRIDINYLCARBONYL)-1H-PYRAZOL-4-YL]DIAZENYL]-N-2-PYRIDINYL- is a complex organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound features a benzenesulfonamide core with various functional groups, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZENESULFONAMIDE,4-[2-[4,5-DIHYDRO-3-METHYL-5-OXO-1-(4-PYRIDINYLCARBONYL)-1H-PYRAZOL-4-YL]DIAZENYL]-N-2-PYRIDINYL- typically involves multiple steps. One common approach starts with the preparation of key intermediates such as 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide and 4-(4-(hydrazinecarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide . These intermediates are then used to synthesize the final compound through a series of reactions involving diazotization, cyclization, and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

BENZENESULFONAMIDE,4-[2-[4,5-DIHYDRO-3-METHYL-5-OXO-1-(4-PYRIDINYLCARBONYL)-1H-PYRAZOL-4-YL]DIAZENYL]-N-2-PYRIDINYL- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of BENZENESULFONAMIDE,4-[2-[4,5-DIHYDRO-3-METHYL-5-OXO-1-(4-PYRIDINYLCARBONYL)-1H-PYRAZOL-4-YL]DIAZENYL]-N-2-PYRIDINYL- involves inhibition of specific enzymes or pathways. For instance, as a COX-2 inhibitor, it blocks the cyclooxygenase-2 enzyme, reducing the production of pro-inflammatory mediators . In anticancer applications, it may inhibit carbonic anhydrase IX, leading to disruption of pH regulation in tumor cells and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BENZENESULFONAMIDE,4-[2-[4,5-DIHYDRO-3-METHYL-5-OXO-1-(4-PYRIDINYLCARBONYL)-1H-PYRAZOL-4-YL]DIAZENYL]-N-2-PYRIDINYL- stands out due to its unique combination of functional groups, which allows for diverse chemical reactions and applications. Its potential as a selective COX-2 inhibitor and its promising anticancer activity make it a valuable compound for further research and development.

Properties

CAS No.

78503-87-4

Molecular Formula

C21H17N7O4S

Molecular Weight

463.5 g/mol

IUPAC Name

4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C21H17N7O4S/c1-14-19(21(30)28(26-14)20(29)15-9-12-22-13-10-15)25-24-16-5-7-17(8-6-16)33(31,32)27-18-4-2-3-11-23-18/h2-13,19H,1H3,(H,23,27)

InChI Key

QTEULSNJILANLC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)C(=O)C4=CC=NC=C4

Origin of Product

United States

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